molecular formula C19H27N3O2 B5523334 3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]benzamide

3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]benzamide

Cat. No.: B5523334
M. Wt: 329.4 g/mol
InChI Key: GWBRFNRAIVPAQT-UHFFFAOYSA-N
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Description

3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C19H27N3O2 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.21032711 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiviral Activity

One study describes a novel route for synthesizing benzamide-based 5-aminopyrazoles and their derivatives, which show significant antiviral activities against bird flu influenza (H5N1). These compounds were synthesized through a reaction of benzoyl isothiocyanate with malononitrile in KOH–EtOH, followed by alkylation and reaction with hydrazine. The new compounds demonstrated viral reduction in the range of 85–65% against H5N1, indicating their potential as antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Synthesis and Antibacterial Activity

Another study focused on the synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives, which displayed antimicrobial activities. These amide derivatives were synthesized using TBTU as a coupling agent and NMM as a base, showing higher antibacterial activity against S. aureus, E. faecalis, and E. coli compared to other synthesized compounds. This research indicates the potential of these compounds in developing new antimicrobial agents (Aytemi̇r, Erol, Hider, & Özalp, 2003).

Synthesis and Evaluation for Antitumor Activity

Further research includes the synthesis and characterization of pyrazole derivatives, exploring their antitumor, antifungal, and antibacterial pharmacophore sites. The study identified the biological activity origins against breast cancer and microbes, contributing valuable insights into the development of new therapeutic agents (Titi et al., 2020).

Properties

IUPAC Name

3-(3-hydroxy-3-methylbutyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-13(10-17-11-14(2)21-22-17)20-18(23)16-7-5-6-15(12-16)8-9-19(3,4)24/h5-7,11-13,24H,8-10H2,1-4H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBRFNRAIVPAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CC(C)NC(=O)C2=CC=CC(=C2)CCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.